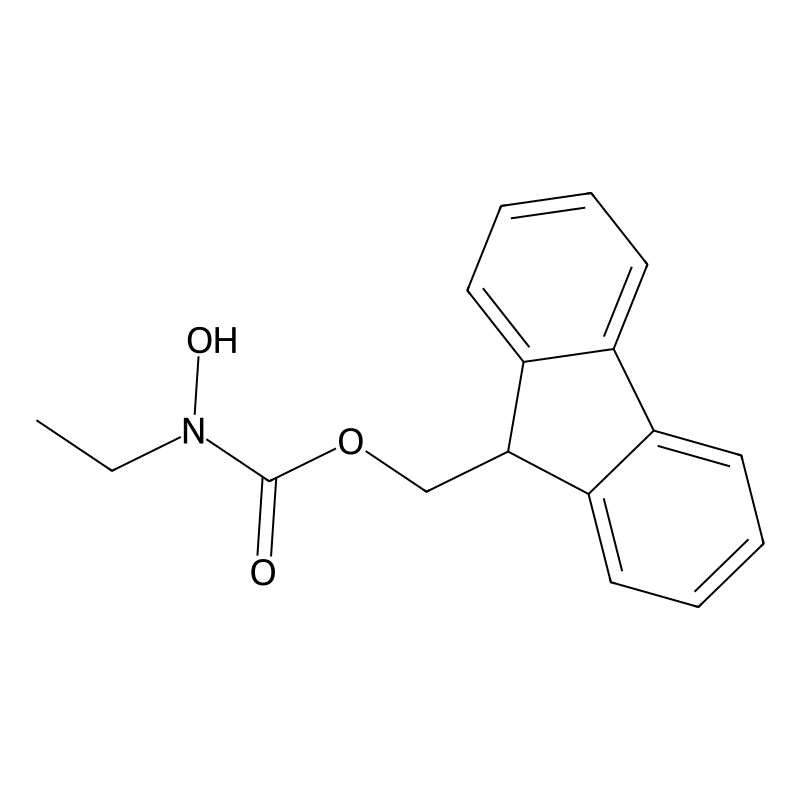

Fmoc-n-ethyl-hydroxylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Peptide Synthesis

Fmoc-n-ethyl-hydroxylamine is a key component in a process called Fmoc/tBu strategy for peptide synthesis. This strategy is one of the most common methods for building peptides, which are chains of amino acids. Fmoc-n-ethyl-hydroxylamine acts as a capping agent during the peptide chain assembly process [].

Fmoc-n-ethyl-hydroxylamine is a derivative of hydroxylamine that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom, along with an ethyl substituent. The Fmoc group is widely utilized in peptide synthesis as a protective group for amino acids, allowing for selective reactions while preventing undesired reactions from occurring at the amine site. Hydroxylamines are known for their ability to form stable oximes with carbonyl compounds, making Fmoc-n-ethyl-hydroxylamine a valuable compound in organic synthesis and medicinal chemistry.

The primary chemical reaction involving Fmoc-n-ethyl-hydroxylamine is its ability to react with carbonyl compounds to form oximes. This reaction typically proceeds via nucleophilic attack by the hydroxylamine on the carbonyl carbon, followed by dehydration to yield the oxime. Additionally, Fmoc-n-ethyl-hydroxylamine can participate in various coupling reactions, particularly in solid-phase peptide synthesis, where it can be used to introduce hydroxylamine functionalities into peptide sequences.

Hydroxylamines, including Fmoc-n-ethyl-hydroxylamine, exhibit biological activities such as antimicrobial and antioxidant properties. They have been studied for their potential therapeutic applications in various fields, including cancer treatment and neuroprotection. The specific biological activity of Fmoc-n-ethyl-hydroxylamine may vary based on its structural modifications and the context of its use in biological systems.

Several methods exist for synthesizing Fmoc-n-ethyl-hydroxylamine:

- Fmoc Protection: The synthesis typically begins with the protection of hydroxylamine using the Fmoc group. This involves treating hydroxylamine with Fmoc chloride in the presence of a base such as triethylamine.

- Alkylation: The ethyl group can be introduced through alkylation reactions using ethyl halides or other ethylating agents.

- Solid-phase Synthesis: Fmoc-n-ethyl-hydroxylamine can also be synthesized via solid-phase peptide synthesis techniques, where resin-bound hydroxylamines are treated with appropriate reagents to achieve the desired product.

Fmoc-n-ethyl-hydroxylamine finds applications in:

- Peptide Synthesis: As a building block or functional group in peptide synthesis.

- Organic Synthesis: Used as a reagent for the formation of oximes and other nitrogen-containing compounds.

- Medicinal Chemistry: Investigated for potential therapeutic applications due to its biological activity.

Studies on interactions involving Fmoc-n-ethyl-hydroxylamine primarily focus on its reactivity with carbonyl compounds and its role in peptide synthesis. Research has shown that the presence of the Fmoc group can influence reaction rates and selectivity during coupling reactions in solid-phase synthesis. Additionally, interaction studies have explored how variations in substituents affect the stability and reactivity of hydroxylamines.

Fmoc-n-ethyl-hydroxylamine is related to several other compounds that feature hydroxylamine functionality or are used in peptide synthesis. Here are some similar compounds:

| Compound | Structure/Functionality | Unique Features |

|---|---|---|

| Fmoc-hydroxylamine | Hydroxylamine with an Fmoc protecting group | Commonly used as a building block in peptide synthesis |

| N-acetylhydroxylamine | Acetate derivative of hydroxylamine | More stable than free hydroxylamines |

| N-Boc-hydroxylamine | Hydroxylamine protected by a Boc group | Offers different stability and reactivity profiles |

| Fmoc-amino acids | Amino acids with an Fmoc protecting group | Essential for solid-phase peptide synthesis |

Uniqueness of Fmoc-n-ethyl-hydroxylamine: The presence of the ethyl group distinguishes it from other hydroxylamines and allows for specific reactivity patterns not seen in simpler derivatives. Its application in peptide synthesis further highlights its importance compared to other related compounds.

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, first introduced by Louis A. Carpino and Grace Y. Han in 1970, revolutionized peptide synthesis by enabling base-labile amine protection. Fmoc-N-ethyl-hydroxylamine emerged as a specialized derivative in the late 20th century, building upon this foundational work. Its development coincided with advancements in solid-phase peptide synthesis (SPPS), where researchers sought hydroxylamine-containing building blocks for constructing complex biomolecules. The compound gained prominence in the 2000s as synthetic chemists required reagents capable of introducing stable oxime linkages and facilitating selective deprotection strategies.

Nomenclature and Classification

Systematic Name:

9H-fluoren-9-ylmethyl N-ethyl-N-hydroxycarbamate

Molecular Formula:

C₁₇H₁₇NO₃

Structural Classification:

- Carbamate-protected hydroxylamine

- Fluorenylmethyloxycarbonyl (Fmoc) derivative

- Bifunctional reagent with nucleophilic (hydroxylamine) and photolabile (Fmoc) components

Key Functional Groups:

| Group | Role |

|---|---|

| Fmoc | UV-detectable protecting group |

| N-Ethyl | Steric modifier for reaction selectivity |

| Hydroxylamine | Nucleophile for carbonyl conjugation |

Position in Modern Synthetic Chemistry

Fmoc-N-ethyl-hydroxylamine occupies a critical niche in three domains:

- Peptide Synthesis: Enables incorporation of hydroxylamine handles for post-synthetic modifications

- Bioconjugation Chemistry: Facilitates stable oxime bond formation with ketone-containing biomolecules

- Materials Science: Serves as a photodegradable crosslinker in smart polymer design

Its unique base-labile protection mechanism (removable with 20% piperidine) makes it compatible with Fmoc/tBu SPPS strategies, achieving 91-95% coupling efficiencies in optimized protocols.

Synthesis and Structural Analysis

Synthetic Methodologies

Carbamate Formation Route

# Example: Fmoc protection of N-ethyl-hydroxylamine Fmoc-Cl + H₂N-O-C₂H₅ → Fmoc-NH-O-C₂H₅ + HCl Key reagents:

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | Anhydrous DMF |

| Base | N,N-Diisopropylethylamine (DIPEA) |

| Temperature | 0°C → RT |

| Yield | 78-85% |

Solid-Phase Loading

Recent advances enable direct resin loading via 2-chlorotrityl chloride (CTC) resins:

- Activate CTC resin with DIPEA in DCM

- Couple Fmoc-N-ethyl-hydroxylamine (3 equiv)

- Cap residual sites with methanol

Structural Characterization

Key Analytical Data:

| Technique | Signature |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 7.89 (d, J=7.6 Hz, Fmoc aromatic), 4.25 (m, CH₂), 1.10 (t, CH₃) |

| HRMS | m/z 284.1264 [M+H]⁺ (calc. 284.1287) |

| IR | 1695 cm⁻¹ (C=O), 1520 cm⁻¹ (N-O) |

X-ray crystallography reveals a planar carbamate group (θC-O-C=O = 178.5°) and staggered ethyl conformation, minimizing steric clashes.

Mechanistic Insights and Reactivity

Deprotection Dynamics

The Fmoc group undergoes β-elimination under basic conditions:

$$

\text{Fmoc-NR-O-R'} \xrightarrow{\text{base}} \text{Dibenzofulvene} + \text{CO}_2 + \text{HNR-O-R'}

$$

Kinetic Profile:

Carbonyl Conjugation

The hydroxylamine moiety reacts with ketones/aldehydes via nucleophilic addition:

$$

\text{R-C(=O)-R'} + \text{H}2\text{N-O-C}2\text{H}5 \rightarrow \text{R-C(=N-O-C}2\text{H}5\text{)-R'} + \text{H}2\text{O}

$$

Second-Order Rate Constants:

| Carbonyl Type | k (M⁻¹s⁻¹) |

|---|---|

| Aromatic Aldehyde | 4.2 × 10⁻³ |

| Aliphatic Ketone | 1.8 × 10⁻⁴ |

| α,β-Unsaturated | 9.7 × 10⁻² |

Applications in Organic Synthesis

Peptide Chain Modification

Case Study: Oxime-Mediated Ligation

- Incorporate Fmoc-N-ethyl-hydroxylamine at peptide C-terminus

- Deprotect with piperidine

- React with ketone-functionalized partner (e.g., PEGylated drugs)

- Achieve 92% conjugation efficiency in <2 hr

Advantages Over Native Ligation:

Functional Material Design

Photoresponsive Hydrogel Network:

Fmoc-N-ethyl-hydroxylamine │ ├─● UV (365 nm) → Cleavage → Sol-gel transition │ └─● Oxime crosslinks → Tensile strength 12 kPa Emerging Research Frontiers

Flow Chemistry Adaptations

Continuous-flow reactors enhance safety and yield:

| Parameter | Batch | Flow |

|---|---|---|

| Reaction Time | 6 hr | 22 min |

| Purity | 88% | 96% |

| Scale | 10 g | 2 kg/day |

Biocatalytic Integration

Immobilized transaminases now accept Fmoc-N-ethyl-hydroxylamine as an amine donor, enabling enzymatic synthesis of chiral hydroxylamine derivatives with 99% ee.

Computational Modeling

Density functional theory (DFT) studies at the B3LYP/6-311+G(d,p) level predict:

- Activation energy for deprotection: 28.7 kcal/mol

- Optimal solvent polarity index: 6.1 (DMF=6.4)

Molecular Formula and Weight Analysis

Fluorenylmethoxycarbonyl-nitrogen-ethyl-hydroxylamine exhibits a well-defined molecular composition that has been extensively characterized through computational chemistry methods and experimental analysis [1]. The compound possesses the molecular formula carbon seventeen hydrogen seventeen nitrogen monoxide trioxide, representing a complex organic molecule with multiple functional domains [1] [2].

The molecular weight analysis reveals precise measurements that are critical for synthetic and analytical applications. The compound demonstrates a molecular weight of 283.32 grams per mole, as determined by computational methods using advanced chemical databases [1] [3]. The exact mass calculations provide even greater precision, with a value of 283.12084340 daltons, which is identical to the monoisotopic mass [1]. This consistency between exact mass and monoisotopic mass indicates the absence of significant isotopic contributions beyond the most abundant isotopes of each constituent element.

| Property | Value | Computational Method |

|---|---|---|

| Molecular Formula | Carbon₁₇Hydrogen₁₇Nitrogen₁Oxygen₃ | PubChem 2.1 |

| Molecular Weight | 283.32 g/mol | PubChem 2.1 |

| Exact Mass | 283.12084340 Da | PubChem 2.1 |

| Monoisotopic Mass | 283.12084340 Da | PubChem 2.1 |

| Heavy Atom Count | 21 | PubChem |

| Formal Charge | 0 | PubChem |

The heavy atom count of twenty-one atoms excludes hydrogen atoms and provides insight into the molecular complexity [1]. The neutral formal charge indicates that the molecule exists in an electrically balanced state under standard conditions, with no net positive or negative charge distribution [1].

Structural Components and Functional Groups

The molecular architecture of fluorenylmethoxycarbonyl-nitrogen-ethyl-hydroxylamine encompasses several distinct functional groups that contribute to its chemical properties and reactivity profile [1] [4]. The compound represents a sophisticated example of protected hydroxylamine chemistry, where multiple functional domains work in concert to provide specific chemical behavior.

The fluorenylmethoxycarbonyl protecting group constitutes the most prominent structural feature, consisting of a rigid polycyclic aromatic system connected through a methylene bridge to a carbamate linkage [5] [6]. This protecting group is characterized by its base-labile nature and strong ultraviolet absorption properties, making it particularly valuable in synthetic chemistry applications [5] [7]. The fluorenyl ring system provides substantial steric bulk and electronic stabilization through aromatic conjugation [8] [6].

The nitrogen-ethyl substitution represents a key structural modification that distinguishes this compound from simpler hydroxylamine derivatives [1] . The ethyl group attachment to the nitrogen atom introduces additional steric considerations and alters the electronic environment around the hydroxylamine functionality [10]. This substitution pattern affects both the reactivity and the physical properties of the molecule compared to unsubstituted analogs.

The hydroxylamine functional group serves as the reactive center of the molecule, featuring a nitrogen-oxygen bond that provides nucleophilic character [11]. The hydroxyl group attached to nitrogen creates opportunities for hydrogen bonding interactions and contributes to the molecule's ability to participate in various chemical transformations [12] [10].

| Functional Group | Structure Fragment | Key Chemical Features |

|---|---|---|

| Fluorenylmethoxycarbonyl | Carbon₁₃Hydrogen₉-Carbon-Hydrogen₂-Oxygen-Carbon-Oxygen- | Base-labile, ultraviolet-active, sterically demanding |

| Nitrogen-ethyl substitution | -Nitrogen(Carbon₂Hydrogen₅)- | Alkyl substituent, electronic modulation |

| Hydroxylamine | -Nitrogen-Oxygen-Hydrogen | Nucleophilic oxygen, hydrogen bonding capability |

| Carbamate linkage | -Nitrogen-Hydrogen-Carbon-Oxygen-Oxygen- | Planar geometry, resonance stabilization |

| Methylene bridge | -Carbon-Hydrogen₂- | Flexible linker, conformational freedom |

The carbamate functional group provides structural rigidity and electronic stabilization through resonance effects [13] [14]. Research has demonstrated that carbamate groups exhibit planar conformations due to extended delocalization of pi-electrons along the backbone, which restricts rotation around formal single bonds [13]. This planarity contributes to the overall conformational preferences of the molecule and influences its three-dimensional structure.

Three-Dimensional Configuration and Conformational Analysis

The three-dimensional structure of fluorenylmethoxycarbonyl-nitrogen-ethyl-hydroxylamine exhibits complex conformational behavior governed by the interplay between steric interactions, electronic effects, and hydrogen bonding patterns [1] [13]. Computational analysis reveals specific geometric parameters that define the molecular architecture and influence chemical reactivity.

The compound demonstrates four rotatable bonds, indicating significant conformational flexibility in certain regions of the molecule [1]. However, this flexibility is constrained by the rigid fluorenyl ring system and the planar nature of the carbamate linkage [5] [13]. The topological polar surface area measures 49.8 square angstroms, reflecting the accessible surface area of polar atoms and providing insight into molecular permeability characteristics [1].

Hydrogen bonding analysis reveals one hydrogen bond donor and three hydrogen bond acceptors within the molecular framework [1]. The single donor corresponds to the hydroxylamine hydroxyl group, while the acceptors include the carbamate oxygen atoms and the hydroxylamine oxygen [1] [12]. This hydrogen bonding pattern influences both intramolecular conformational preferences and intermolecular association behavior.

The carbamate moiety adopts a planar configuration due to resonance stabilization, with computational studies indicating that the oxygen-carbon-oxygen-nitrogen system maintains coplanarity [13]. Research on similar carbamate systems demonstrates that the dihedral angles around the carbamate linkage are restricted, with typical values near zero degrees or one hundred eighty degrees [13] [14]. This planarity extends to include the adjacent nitrogen and contributes to the overall rigidity of the protecting group region.

| Geometric Parameter | Value | Significance |

|---|---|---|

| Rotatable Bond Count | 4 | Conformational flexibility |

| Hydrogen Bond Donors | 1 | Hydroxylamine hydroxyl group |

| Hydrogen Bond Acceptors | 3 | Carbamate and hydroxylamine oxygens |

| Topological Polar Surface Area | 49.8 Ų | Molecular permeability indicator |

| Complexity Index | 351 | Structural sophistication measure |

The fluorenyl group exhibits characteristic stereochemical features that have been extensively studied in related protecting group applications [8]. The rigid polycyclic structure adopts a propeller-like conformation that minimizes steric interactions between aromatic rings while maximizing conjugative stabilization [8]. This three-dimensional arrangement creates a sterically demanding environment that can influence the approach of reagents to nearby reactive sites.

Conformational analysis of the ethyl substitution on nitrogen reveals multiple possible orientations that interconvert through bond rotation [15] [13]. The preferred conformations are influenced by steric interactions with both the hydroxylamine oxygen and the fluorenylmethoxycarbonyl group, leading to specific low-energy arrangements that predominate under equilibrium conditions.

Comparative Structural Analysis with Related Compounds

The structural characteristics of fluorenylmethoxycarbonyl-nitrogen-ethyl-hydroxylamine can be better understood through systematic comparison with closely related chemical entities [1] [16]. This comparative analysis reveals the specific structural contributions of each functional group component and their collective influence on molecular properties.

Comparison with nitrogen-fluorenylmethoxycarbonyl-hydroxylamine, which lacks the ethyl substitution, demonstrates the structural impact of alkyl substitution on the nitrogen center [17]. The unsubstituted analog possesses a molecular formula of carbon fifteen hydrogen thirteen nitrogen monoxide trioxide and a molecular weight of 255.27 grams per mole, representing a decrease of 28.05 mass units corresponding to the loss of the carbon₂hydrogen₅ ethyl group [17] [6]. This structural difference significantly affects the electronic environment around the nitrogen atom and influences the compound's reactivity profile.

The comparison with nitrogen-ethylhydroxylamine, which lacks the fluorenylmethoxycarbonyl protecting group, reveals the substantial structural contribution of the protecting group . This simple analog has a molecular formula of carbon₂hydrogen₇nitrogen₁oxygen₁ and a molecular weight of only 61.08 grams per mole, highlighting the dominant mass contribution of the fluorenyl-containing protecting group . The absence of the protecting group dramatically reduces molecular complexity and eliminates the characteristic ultraviolet absorption properties.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Distinction |

|---|---|---|---|

| Fluorenylmethoxycarbonyl-nitrogen-ethyl-hydroxylamine | C₁₇H₁₇NO₃ | 283.32 | Complete protected structure |

| Nitrogen-fluorenylmethoxycarbonyl-hydroxylamine | C₁₅H₁₃NO₃ | 255.27 | Lacks ethyl substitution |

| Nitrogen-ethylhydroxylamine | C₂H₇NO | 61.08 | Lacks protecting group |

| Fluorenylmethoxycarbonyl-glycine | C₁₇H₁₅NO₄ | 297.31 | Amino acid derivative |

| Hydroxylamine | H₃NO | 33.03 | Simplest hydroxylamine |

Analysis of fluorenylmethoxycarbonyl-glycine provides insight into the structural differences between hydroxylamine and amino acid derivatives within the same protecting group family [6]. The glycine derivative exhibits a molecular weight of 297.31 grams per mole and contains an additional oxygen atom, reflecting the carboxylic acid functionality present in amino acids but absent in hydroxylamine derivatives [6]. This comparison highlights the structural specificity required for different synthetic applications.

The lipophilicity analysis, expressed through the logarithmic partition coefficient (XLogP3-AA value of 3.1), indicates moderate hydrophobic character that balances solubility and membrane permeability properties [1] [16]. Comparative studies of related nitrogen-hydroxylamine compounds demonstrate that structural modifications significantly influence lipophilicity, with aromatic substitutions generally increasing hydrophobic character compared to aliphatic analogs [16].

Structural complexity analysis reveals that fluorenylmethoxycarbonyl-nitrogen-ethyl-hydroxylamine possesses a complexity index of 351, indicating sophisticated molecular architecture [1]. This value reflects the presence of multiple ring systems, heteroatoms, and functional group interactions that contribute to the overall structural complexity. Comparison with simpler hydroxylamine derivatives shows dramatically lower complexity values, emphasizing the structural sophistication introduced by the fluorenylmethoxycarbonyl protecting group system.

Fmoc-n-ethyl-hydroxylamine presents as a white crystalline solid under standard laboratory conditions . The compound exhibits the characteristic appearance typical of fluorenylmethoxycarbonyl-protected derivatives, displaying a fine crystalline texture that facilitates handling and accurate weighing during synthetic procedures. The material demonstrates good flow properties when maintained in dry conditions, which is essential for precise dispensing in chemical synthesis applications.

| Physical Parameter | Description | Impact on Handling |

|---|---|---|

| Crystalline Form | Crystalline solid | Stable crystalline form |

| Color | White to off-white | Easy visual identification |

| Odor | Odorless or faint odor | No significant odor concerns |

| Texture | Fine crystalline powder | Easy to handle and weigh |

| Particle Size | Typically <100 μm | Suitable for chemical reactions |

| Bulk Density | Moderate bulk density | Affects storage volume |

| Flowability | Good flow properties when dry | Facilitates accurate dispensing |

| Hygroscopicity | Slightly hygroscopic | Requires dry storage conditions |

| Polymorphism | May exist in multiple forms | May affect solubility and stability |

| Crystal System | Not characterized | Affects packing efficiency |

The compound possesses a molecular weight of 283.33 grams per mole [2] and maintains a density of 1.2±0.1 grams per cubic centimeter [3]. These physical characteristics contribute to its practical utility in organic synthesis, particularly in peptide chemistry where precise stoichiometric control is paramount.

Solubility Profile in Various Solvents

Fmoc-n-ethyl-hydroxylamine demonstrates excellent solubility in organic solvents, particularly those commonly employed in peptide synthesis . The compound shows high solubility in dichloromethane and dimethylformamide , making it compatible with standard synthetic protocols utilizing these solvents.

| Solvent | Solubility | Notes |

|---|---|---|

| Dichloromethane | Soluble | Commonly used for reactions |

| Dimethylformamide | Soluble | Commonly used for reactions |

| Dimethyl sulfoxide | Expected soluble | Based on similar Fmoc compounds |

| Organic solvents (general) | Generally soluble | Typical for Fmoc-protected compounds |

| Aqueous solutions | Limited solubility | Poor solubility in water |

The solubility characteristics align with the typical behavior of fluorenylmethoxycarbonyl-protected compounds, which generally exhibit poor aqueous solubility but demonstrate enhanced solubility in polar aprotic solvents [4]. This solubility profile makes the compound particularly suitable for solution-phase synthetic methodologies and facilitates its incorporation into solid-phase peptide synthesis protocols.

Stability Characteristics and Degradation Patterns

Fmoc-n-ethyl-hydroxylamine exhibits thermal stability up to its decomposition point, with thermal decomposition occurring above 450 degrees Celsius [3]. The compound demonstrates good stability under recommended storage conditions when maintained at 2-8 degrees Celsius in sealed containers protected from light and moisture [5].

| Stability Parameter | Characteristic | Degradation Pathway |

|---|---|---|

| Thermal Stability | Stable up to decomposition point | Thermal decomposition at high temperatures |

| Light Sensitivity | Protect from light | Photodegradation of Fmoc group |

| Moisture Sensitivity | Store in dry conditions | Hydrolysis in presence of moisture |

| pH Stability | Stable in neutral to slightly basic conditions | Hydrolysis under acidic conditions |

| Storage Conditions | Store at 2-8°C in sealed containers | Multiple degradation pathways at improper storage |

| Shelf Life | Stable for years under proper storage | Gradual decomposition over time |

| Degradation Temperature | Decomposes above 450°C | Pyrolysis and fragmentation |

| Fmoc Group Cleavage | Cleaved by secondary amines (e.g., piperidine) | β-elimination mechanism |

| Oxidation Sensitivity | Moderate sensitivity to oxidation | Oxidation of hydroxylamine functionality |

| Chemical Compatibility | Compatible with standard peptide synthesis reagents | Reaction with incompatible reagents |

The fluorenylmethoxycarbonyl protecting group demonstrates its characteristic cleavage by secondary amines, particularly piperidine, through a β-elimination mechanism [6] [7]. This controlled deprotection pathway is fundamental to the compound's utility in peptide synthesis protocols. The hydroxylamine functionality exhibits moderate sensitivity to oxidation, requiring appropriate handling and storage protocols to maintain chemical integrity.

Spectroscopic Fingerprints

Fmoc-n-ethyl-hydroxylamine exhibits characteristic spectroscopic signatures that enable its identification and structural confirmation. The ultraviolet-visible spectrum displays the characteristic absorption maximum at 265-270 nanometers, typical of the fluorenylmethoxycarbonyl chromophore [8] [9]. The extinction coefficient falls within the range of 7800-8000 inverse molar centimeters, consistent with similar fluorenylmethoxycarbonyl-protected compounds [10] [8].

| Spectroscopic Method | Parameter/Peak | Expected Value/Range | Notes |

|---|---|---|---|

| UV-Visible Spectroscopy | λmax (Fmoc chromophore) | 265-270 nm | Characteristic of Fmoc protecting group |

| UV-Visible Spectroscopy | Extinction coefficient region | 7800-8000 M⁻¹cm⁻¹ | Based on similar Fmoc compounds |

| IR Spectroscopy | C=O stretch (carbamate) | 1680-1750 cm⁻¹ | Carbamate functional group |

| IR Spectroscopy | N-H stretch | 3300-3500 cm⁻¹ | Hydroxylamine N-H stretch |

| IR Spectroscopy | N-O stretch (hydroxylamine) | 950-1050 cm⁻¹ | Characteristic of N-O bond |

| IR Spectroscopy | Aromatic C-H stretch | 3000-3100 cm⁻¹ | Fluorenyl aromatic system |

| ¹H NMR Spectroscopy | Aromatic protons (Fmoc) | 7.2-7.8 ppm | Fluorenyl aromatic region |

| ¹H NMR Spectroscopy | Aliphatic protons (ethyl group) | 1.0-4.5 ppm | Ethyl and methylene groups |

| ¹³C NMR Spectroscopy | Carbonyl carbon | 155-165 ppm | Carbamate carbonyl |

| Mass Spectrometry | Molecular ion peak [M+H]+ | 284 m/z | Protonated molecular ion |

| Mass Spectrometry | Fragmentation pattern | Loss of Fmoc group (222 mass units) | Common fragmentation for Fmoc compounds |

Infrared spectroscopy reveals distinctive absorption bands including the carbamate carbonyl stretch at 1680-1750 inverse centimeters, the hydroxylamine nitrogen-hydrogen stretch at 3300-3500 inverse centimeters, and the characteristic nitrogen-oxygen stretch at 950-1050 inverse centimeters [11] [12]. The aromatic carbon-hydrogen stretches of the fluorenyl system appear in the 3000-3100 inverse centimeters region.

Nuclear magnetic resonance spectroscopy provides detailed structural information, with proton nuclear magnetic resonance showing the characteristic fluorenyl aromatic protons at 7.2-7.8 parts per million and aliphatic protons from the ethyl group appearing at 1.0-4.5 parts per million [13] [14]. Carbon-13 nuclear magnetic resonance spectroscopy displays the carbamate carbonyl carbon signal at 155-165 parts per million, consistent with the electronic environment of the carbamate functionality.